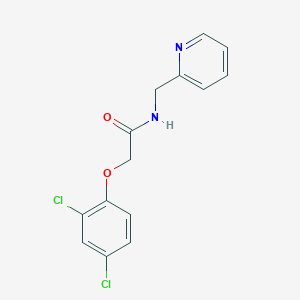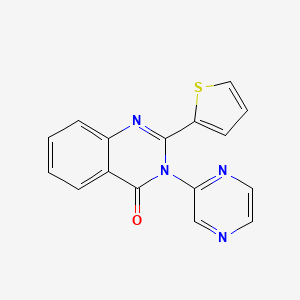
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide, also known as DPAF, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DPAF is a member of the fluorene family and has been found to possess potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has several advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Additionally, further research is needed to determine the potential applications of this compound in other fields such as material science. Furthermore, research is needed to determine the potential side effects of this compound and its safety for use in humans.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide involves the reaction of 9H-fluorene-2-carboxylic acid with 3,4-dimethylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting acid chloride is then reacted with N,N-dimethylacetamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-15-7-9-20(11-16(15)2)26-14-23(25)24-19-8-10-22-18(13-19)12-17-5-3-4-6-21(17)22/h3-11,13H,12,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCUCYAOBVZITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)

![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)

![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)

![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)



![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)